![molecular formula C21H22F3NO3 B3504779 1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B3504779.png)
1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
Overview
Description
1-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a complex organic compound characterized by the presence of both dimethoxyphenyl and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a base to form the corresponding cyclopentanol intermediate. This intermediate is then reacted with 3-(trifluoromethyl)aniline under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Studies have explored its potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar compounds include:
1-(3,4-Dimethoxyphenyl)-2-propenoylpyrrolidine: This compound shares the dimethoxyphenyl group but differs in its overall structure and properties.
3,4-Dimethoxypropiophenone: Another related compound used in organic synthesis, known for its aromatic ketone structure.
1-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c1-27-17-9-8-14(13-18(17)28-2)20(10-3-4-11-20)19(26)25-16-7-5-6-15(12-16)21(22,23)24/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXOASQBACFASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504700.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}-6,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B3504706.png)
![6-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3504719.png)
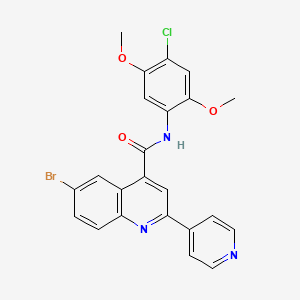
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-[3-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B3504731.png)
![ETHYL 2-[(BENZENESULFONYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B3504738.png)
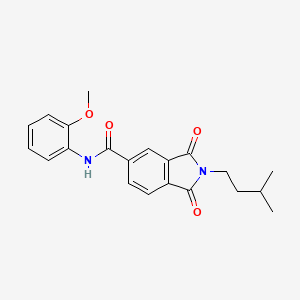
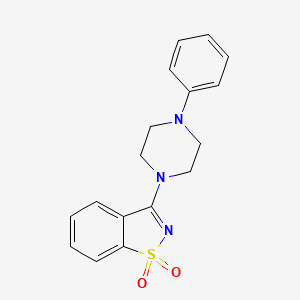
![3,5-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B3504754.png)
![3-methyl-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504758.png)
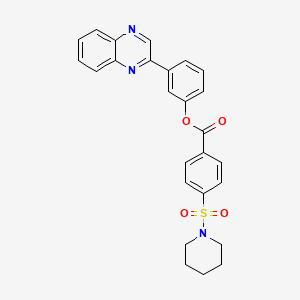
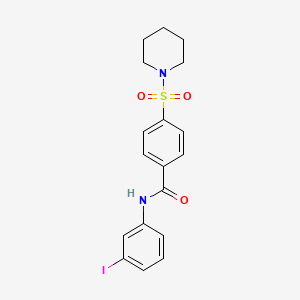

![N~1~-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide](/img/structure/B3504796.png)
